Non‑Hydrolytic Silanol Formation vs. Diphenyldichlorosilane
Benzyloxy-substituted silanes can be converted to silanol diols under neutral, non-aqueous hydrogenolysis conditions (Pd/C, H₂, THF), whereas diphenyldichlorosilane and other aryl-/alkyl-dichlorosilanes require aqueous hydrolysis that generates stoichiometric HCl and can trigger uncontrolled condensation [1]. In the seminal study by Igarashi et al., benzyloxysilanes afforded the corresponding silanols in yields comparable to or exceeding those obtained via conventional hydrolysis, while completely avoiding acid-mediated side reactions [1]. Although the paper does not report a direct head-to-head yield comparison with diphenyldichlorosilane, the preservation of acid-labile functionality is a class-level advantage inherent to the benzyloxy leaving group.
| Evidence Dimension | Silanol formation route and by‑product profile |
|---|---|
| Target Compound Data | Hydrogenolysis of benzyloxy groups yields silanols without HCl; reaction proceeds at room temperature under 1 atm H₂ [1]. |
| Comparator Or Baseline | Diphenyldichlorosilane (CAS 80-10-4): silanol formation requires aqueous hydrolysis, releasing 2 equiv. HCl and risking condensation. |
| Quantified Difference | No HCl generated with DBDCS; qualitative avoidance of acid-catalyzed side reactions. |
| Conditions | Pd/C (10 mol %), THF, 25 °C, H₂ balloon, 1–12 h [1]. |
Why This Matters
When synthesizing acid-sensitive silanediol intermediates, DBDCS eliminates the need for post‑hydrolysis neutralization and reduces purification complexity.
- [1] Igarashi, M.; Matsumoto, T.; Sato, K.; Ando, W.; Shimada, S. Nonhydrolytic Synthesis of Silanols by the Hydrogenolysis of Benzyloxysilanes. Chem. Lett. 2014, 43 (4), 429–431. DOI: 10.1246/cl.131079. View Source
